
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
説明
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, commonly known as CMIP, is an organic compound with a variety of potential applications in both scientific research and industrial production. CMIP has been studied for its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its potential use in the synthesis of other compounds.
科学的研究の応用
CMIP has been studied for its potential applications in scientific research. CMIP has been found to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. CMIP has also been studied for its ability to act as an antioxidant, which could be useful in preventing oxidative damage caused by free radicals. In addition, CMIP has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.
作用機序
The mechanism of action of CMIP is not fully understood. However, it is believed that CMIP acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing reactions. CMIP may also act as an antioxidant by scavenging free radicals, thus preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIP are not fully understood. However, it is believed that CMIP may act as an inhibitor of enzymes, which could lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes. CMIP may also act as an antioxidant, which could lead to a decrease in oxidative damage caused by free radicals.
実験室実験の利点と制限
The advantages of using CMIP in lab experiments include its low toxicity, its ease of synthesis, and its ability to act as an inhibitor of enzymes and an antioxidant. The limitations of using CMIP in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to cause allergic reactions.
将来の方向性
Future research on CMIP should focus on further elucidating its mechanism of action, its biochemical and physiological effects, and its potential applications in both scientific research and industrial production. In addition, further research should focus on the development of safer and more effective methods for synthesizing CMIP. Finally, further research should focus on the development of methods for detecting CMIP in biological samples.
特性
IUPAC Name |
3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFGBJYHPVASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)
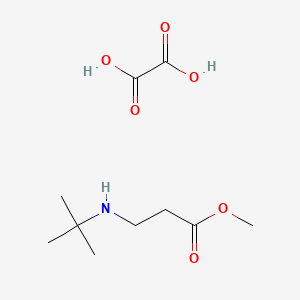

![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)

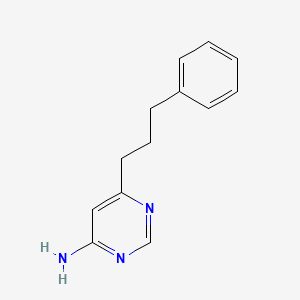
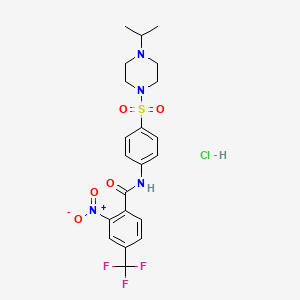
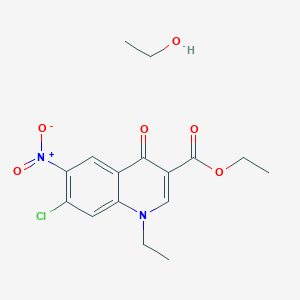
![Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile](/img/structure/B1482569.png)

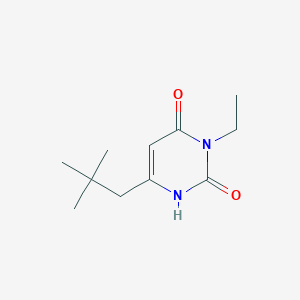
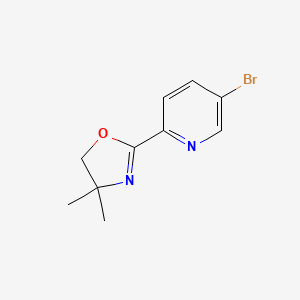
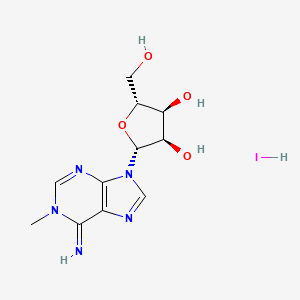
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)